molecular formula C12H14N2OS B2524622 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 303091-13-6

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2524622
CAS No.: 303091-13-6
M. Wt: 234.32
InChI Key: QHFSMCPUFWXIQC-UHFFFAOYSA-N
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Description

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a sulfanylidene group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the quorum sensing system . This inhibition reduces the virulence factors of the bacteria, making it less pathogenic.

Comparison with Similar Compounds

Similar Compounds

    2-arylquinazolin-4-one: Similar in structure but lacks the sulfanylidene group.

    2-phenyl-pyrido[2,3-d]pyrimidin-4-one: Another quinazolinone derivative with different substituents.

    3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a benzothiadiazine ring instead of a quinazolinone core.

Uniqueness

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other quinazolinone derivatives

Properties

IUPAC Name

3-butan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFSMCPUFWXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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